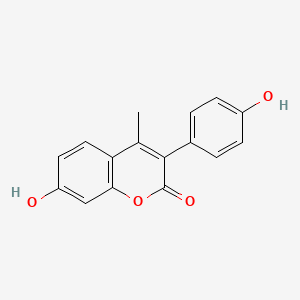
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one can be achieved through various methods. One common synthetic route involves the reaction of 7-hydroxy-4-methylcoumarin with 4-hydroxybenzaldehyde in the presence of a catalytic amount of acetic acid and pyrrolidine in ethanol . This reaction yields (E)-7-hydroxy-3-[3-(4-hydroxyphenyl)acryloyl]-2H-chromen-2-one . Industrial production methods often involve optimizing reaction conditions, such as using green solvents and catalysts, to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds . In biology and medicine, it has been studied for its potential therapeutic effects, including its role in modulating reproductive function, inhibiting prostate growth, and acting as an antioxidant . Additionally, it has applications in the food industry as a dietary supplement due to its health benefits .
Wirkmechanismus
The mechanism of action of 7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one involves its interaction with various molecular targets and pathways. It specifically binds to 5α-dihydrotestosterone (DHT) with high affinity, sequestering it from the androgen receptor . This interaction alters growth and physiological hormone responses regulated by androgens . Additionally, it has a modest affinity for estrogen receptor β, contributing to its estrogenic effects .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-3-(4-hydroxy-phenyl)-4-methyl-chromen-2-one is unique compared to other similar compounds due to its specific binding affinity for DHT and its dual anti-androgenic and estrogenic effects . Similar compounds include daidzein, genistein, and glycitein, which are also isoflavones found in soybeans . equol’s ability to specifically bind and sequester DHT sets it apart from these other isoflavones .
Eigenschaften
Molekularformel |
C16H12O4 |
|---|---|
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
7-hydroxy-3-(4-hydroxyphenyl)-4-methylchromen-2-one |
InChI |
InChI=1S/C16H12O4/c1-9-13-7-6-12(18)8-14(13)20-16(19)15(9)10-2-4-11(17)5-3-10/h2-8,17-18H,1H3 |
InChI-Schlüssel |
NWVKVBBNCRPFPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















